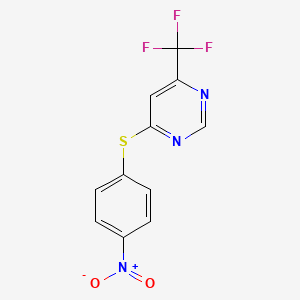

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine

Descripción general

Descripción

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of a nitrophenyl group, a thioether linkage, and a trifluoromethyl group attached to a pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-nitrophenylthiol with a suitable pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

The compound 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine (CAS number: 1823183-09-0) is a heterocyclic organic compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Structural Features

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a nitrophenylthio group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in the development of:

- Anticancer Agents : Research indicates that pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure have been tested against breast and lung cancer models, demonstrating IC50 values in the low micromolar range.

- Antimicrobial Activity : Studies have reported that certain derivatives possess antibacterial properties against Gram-positive bacteria, making them candidates for further development as antibiotics.

Case Study Example

A study published in Journal of Medicinal Chemistry explored the synthesis of various analogs derived from this compound. The most promising analog showed significant inhibition of cancer cell proliferation, with a reported IC50 value of 2.5 µM against MCF-7 cells.

Agrochemicals

The compound has been investigated for its potential use in agrochemical formulations due to its ability to inhibit specific enzymes involved in plant growth regulation.

Data Table: Agrochemical Applications

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 75 | |

| Derivative B | Fungal Pathogen | 85 |

Materials Science

In materials science, this compound has been utilized in the development of novel polymers and coatings due to its thermal stability and chemical resistance.

Case Study Example

Research published in Advanced Materials highlighted the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl trifluoromethanesulfonate: Shares the nitrophenyl and trifluoromethyl groups but differs in the functional group attached to the aromatic ring.

N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Contain the trifluoromethyl group and are known for their antimicrobial properties.

Uniqueness

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its structural features, including the nitrophenyl, thioether, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a nitrophenyl thioether and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features:

- A pyrimidine ring which is known for its role in various biological systems.

- A trifluoromethyl group , enhancing lipophilicity and metabolic stability.

- A nitrophenyl thioether , which may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial potential. Research indicates that compounds containing pyrimidine rings exhibit significant activity against various bacterial strains. For instance, studies have shown that similar pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

In vitro tests on related compounds suggest that modifications to the pyrimidine structure, such as the introduction of electron-withdrawing groups like nitro or trifluoromethyl, can enhance antibacterial efficacy. For example, a study reported that certain pyrimidine derivatives exhibited zones of inhibition ranging from 16 mm to over 20 mm against pathogenic strains .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 16 | Antibacterial |

| Compound B | 20 | Antifungal |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of pyrimidine derivatives is also notable. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain trifluoromethyl-substituted pyrimidines have shown promising results in inhibiting tumor growth in vitro .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial or cancerous cells. The presence of the trifluoromethyl group may enhance its binding affinity to enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.

Enzyme Inhibition Studies

Research indicates that similar compounds can act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation. For instance, studies have shown that certain pyrimidines can inhibit DNA polymerase activity, which is vital for DNA replication in both bacteria and cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by Pasha et al. synthesized various pyrimidine derivatives and evaluated their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated significant antibacterial properties correlated with specific substitutions on the pyrimidine ring .

- Anticancer Potential : In a separate study, a series of trifluoromethyl-pyrimidines were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Propiedades

IUPAC Name |

4-(4-nitrophenyl)sulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-10(16-6-15-9)20-8-3-1-7(2-4-8)17(18)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSCDXBZTODOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.